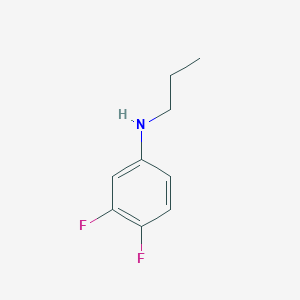
(3,4-Difluorophenyl)propylamine
Vue d'ensemble
Description
(3,4-Difluorophenyl)propylamine is an organic compound with the molecular formula C9H11F2N . It is used in various chemical reactions and has a molecular weight of 171.19 g/mol.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H11F2N . Unfortunately, the exact structural details are not available in the search results.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, propylamine, a related compound, undergoes several decomposition reactions. These reactions involve the elimination of H2 leading to the formation of allylamine, and the formation of various products such as ethyl cyanide and H2 .
Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.34 and a refractive index of 1.50 . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
(3,4-Difluorophenyl)propylamine is used in a wide range of scientific research applications. It is used as a substrate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of fluorinated compounds. In addition, it is used in the synthesis of various other compounds, such as esters, amides, and nitriles. It is also used as a reagent in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of ((3,4-Difluorophenyl)propylaminephenyl)propylamine is not well understood. However, it is believed that the compound acts as a catalyst in the formation of various compounds through a series of chemical reactions. It is also believed to act as a nucleophile in the formation of various other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3,4-Difluorophenyl)propylaminephenyl)propylamine have not been studied extensively. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes and may have an effect on certain metabolic pathways. It is also believed to have an effect on the regulation of gene expression and may be involved in the regulation of certain cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of ((3,4-Difluorophenyl)propylaminephenyl)propylamine in laboratory experiments include its low cost, its availability, and its stability. It is also easy to handle and store. The main limitation of this compound is its pungent odor, which can be unpleasant for some researchers.
Orientations Futures
Given the wide range of applications for ((3,4-Difluorophenyl)propylaminephenyl)propylamine, there are many potential future directions for research. These include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new uses for the compound. Additionally, further research could be conducted to explore the potential of ((3,4-Difluorophenyl)propylaminephenyl)propylamine as an inhibitor of certain enzymes and its potential effects on gene expression and cellular processes. Finally, research could be conducted to explore the potential of ((3,4-Difluorophenyl)propylaminephenyl)propylamine as a substrate in the synthesis of various pharmaceuticals and agrochemicals.
Safety and Hazards
(3,4-Difluorophenyl)propylamine is considered a hazard. It is toxic if swallowed or inhaled, causes skin and eye irritation, may cause respiratory irritation, and is a combustible liquid . It should be stored in a well-ventilated place, kept tightly closed, and kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
3,4-difluoro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFNHBYGSXIRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using D-mandelic acid in the synthesis of (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine D-mandelate?
A1: The provided abstract states that the final step in the synthesis involves reacting (1R, 2S)-2-(3,4-difluorophenyl)cyclopropanamine with D-mandelic acid to form the desired D-mandelate salt []. This suggests that D-mandelic acid is likely used to:
Q2: What is the role of the CBS catalyst in this synthesis?
A2: The abstract highlights the use of a CBS catalyst, specifically one with the structure shown in Formula VII, for an asymmetric reduction step []. CBS catalysts are known for their ability to facilitate enantioselective borane reductions. In this case, the CBS catalyst enables the production of a specific enantiomer (likely the desired (1R, 2S) configuration) of the compound during the reduction of a precursor molecule (Formula VI) to yield the intermediate compound (Formula V) []. This enantioselectivity is crucial for obtaining the final product with the desired stereochemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




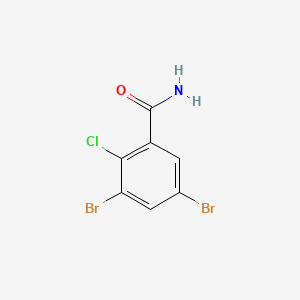

![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
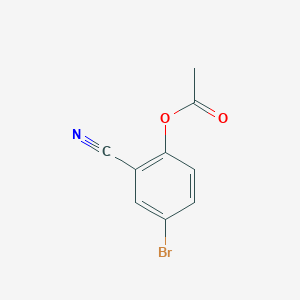
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
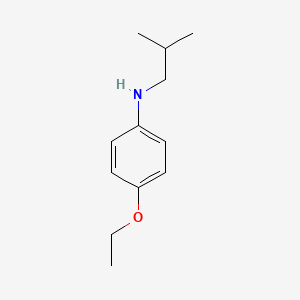
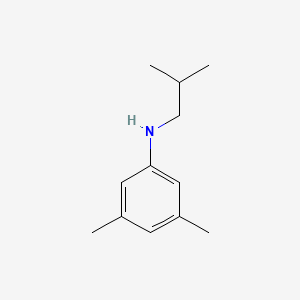
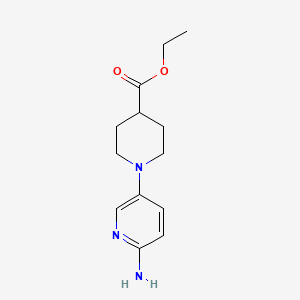
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)